![molecular formula C10H6BrNO3 B2582595 7-bromo-3-[(hydroxyimino)methyl]-4H-chromen-4-one CAS No. 77652-69-8](/img/structure/B2582595.png)
7-bromo-3-[(hydroxyimino)methyl]-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-bromo-3-[(hydroxyimino)methyl]-4H-chromen-4-one is a synthetic compound belonging to the class of chromen-4-one derivatives It is characterized by the presence of a bromine atom at the 7th position and a hydroxyimino group at the 3rd position of the chromen-4-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-3-[(hydroxyimino)methyl]-4H-chromen-4-one typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 7-bromo-4H-chromen-4-one. This can be achieved through the bromination of 4H-chromen-4-one using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform.
Formation of Hydroxyimino Group: The next step involves the introduction of the hydroxyimino group at the 3rd position. This can be accomplished by reacting 7-bromo-4H-chromen-4-one with hydroxylamine hydrochloride in the presence of a base such as sodium acetate or pyridine. The reaction is typically carried out in an aqueous or alcoholic medium under reflux conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
7-bromo-3-[(hydroxyimino)methyl]-4H-chromen-4-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 7th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction Reactions: The hydroxyimino group can be reduced to an amino group using reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding oximes or nitriles using oxidizing agents like hydrogen peroxide or potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), solvents (ethanol, DMF), catalysts (palladium, copper)
Reduction: Reducing agents (sodium borohydride, hydrogen gas), solvents (methanol, ethanol), catalysts (palladium on carbon)
Oxidation: Oxidizing agents (hydrogen peroxide, potassium permanganate), solvents (water, acetic acid)
Major Products Formed
Substitution: 7-substituted-3-[(hydroxyimino)methyl]-4H-chromen-4-one derivatives
Reduction: 7-bromo-3-[(amino)methyl]-4H-chromen-4-one
Oxidation: 7-bromo-3-[(nitroso)methyl]-4H-chromen-4-one
Scientific Research Applications
7-bromo-3-[(hydroxyimino)methyl]-4H-chromen-4-one has been explored for various scientific research applications:
Medicinal Chemistry: The compound exhibits potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Studies: It has been used in studies investigating the role of chromen-4-one derivatives in modulating biological activities such as anti-inflammatory and antimicrobial effects.
Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of 7-bromo-3-[(hydroxyimino)methyl]-4H-chromen-4-one involves its interaction with molecular targets such as enzymes and receptors. The hydroxyimino group can form hydrogen bonds with active sites of enzymes, leading to inhibition of their activity. Additionally, the bromine atom may participate in halogen bonding, further stabilizing the compound-enzyme complex. These interactions disrupt key pathways involved in disease progression, making the compound a potential therapeutic agent .
Comparison with Similar Compounds
Similar Compounds
7-bromo-4H-chromen-4-one: Lacks the hydroxyimino group, making it less versatile in terms of chemical reactivity and biological activity.
3-[(hydroxyimino)methyl]-4H-chromen-4-one: Lacks the bromine atom, which may reduce its potential for halogen bonding and overall stability.
Uniqueness
7-bromo-3-[(hydroxyimino)methyl]-4H-chromen-4-one stands out due to the presence of both the bromine atom and the hydroxyimino group. This combination enhances its chemical reactivity, allowing for diverse modifications and applications. The compound’s ability to form multiple types of bonds (hydrogen and halogen) with biological targets contributes to its potential as a versatile research tool and therapeutic agent .
Properties
IUPAC Name |
7-bromo-3-[(E)-hydroxyiminomethyl]chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO3/c11-7-1-2-8-9(3-7)15-5-6(4-12-14)10(8)13/h1-5,14H/b12-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJAHBHUWLQRPNQ-UUILKARUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)OC=C(C2=O)C=NO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1Br)OC=C(C2=O)/C=N/O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1,4-Dichloro-2-[(2-chloroethyl)sulfonyl]benzene](/img/structure/B2582512.png)
![(2R,6S)-2,6-dimethyl-4-[(piperidin-4-yl)methyl]morpholine dihydrochloride](/img/structure/B2582515.png)
![methyl 2-(4-ethoxybenzamido)-6-(propan-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2582519.png)
![2-chloro-6-fluoro-N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]benzamide](/img/structure/B2582520.png)
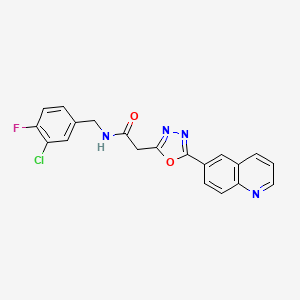
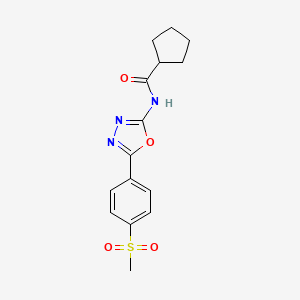
![1-(4-methoxyphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2582526.png)
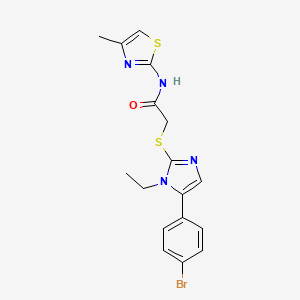
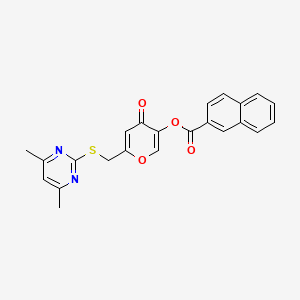
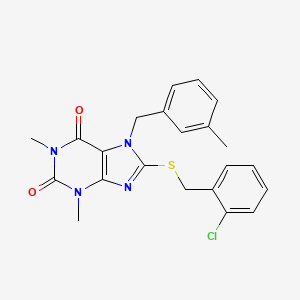
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)ethanesulfonamide](/img/structure/B2582531.png)
![3-(1-(2,3,4-trifluorobenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2582533.png)
![2-Fluoro-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide](/img/structure/B2582534.png)
![2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B2582535.png)
